REACTION_CXSMILES
|
O(CC[Br:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]1([P:17]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:16]=CC=CC=1.C1(O)C=CC=CC=1.[NH:37]1[CH2:41][CH2:40][CH2:39][CH2:38]1>CS(C)=O>[Br-:10].[N:37]1([CH2:16][CH2:11][P+:17]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:41][CH2:40][CH2:39][CH2:38]1 |f:5.6|
|
Name
|
|
Quantity
|
90.6 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCBr
|
Name
|
|
Quantity
|
119.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
854 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110.5 (± 3.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred over a hot oil bath (107-114° C.) for ˜24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to a melt
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with 6:1 heptane/EtOAc (3×2 L), 9:1 heptane/EtOAc (3×0.5 L), and heptane (300 mL)
|
Type
|
CUSTOM
|
Details
|
to give an oil that solidified
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
STIRRING
|
Details
|
stirred over a hot oil bath (50-55° C.) for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
seeded for crystallization
|
Type
|
ADDITION
|
Details
|
treated slowly and intermittently with increasing amounts of t-butyl methyl ether (TBME) until it
|
Type
|
CUSTOM
|
Details
|
was evident that crystallization
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with TBME
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with heptane, and vacuum dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].N1(CCCC1)CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |